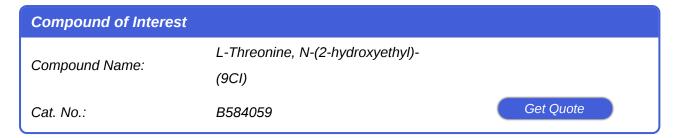


Synthesis of L-Threonine, N-(2-hydroxyethyl)(9CI): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route for L-Threonine, N-(2-hydroxyethyl)- (9Cl), a derivative of the essential amino acid L-Threonine. Due to the limited availability of direct published synthetic procedures for this specific compound, this document outlines a detailed, theoretically-grounded experimental protocol based on the general principles of N-alkylation of amino acids. The described methodology involves the reaction of L-Threonine with 2-chloroethanol under alkaline conditions. This guide includes a step-by-step experimental protocol, purification techniques, and expected characterization data. Additionally, visual diagrams are provided to illustrate the reaction pathway and experimental workflow, adhering to best practices for data presentation and visualization for a scientific audience.

Introduction

L-Threonine is an essential amino acid possessing a chiral center and a hydroxyl group, making it a valuable starting material for the synthesis of various chiral synthons and biologically active molecules. The introduction of an N-(2-hydroxyethyl) group can modify the physicochemical properties of the parent amino acid, such as its polarity, solubility, and potential for further functionalization, which can be of interest in drug development and peptide



chemistry. This guide details a practical synthetic approach to **L-Threonine**, **N-(2-hydroxyethyl)- (9CI)**.

Proposed Synthetic Pathway: N-Alkylation of L-Threonine

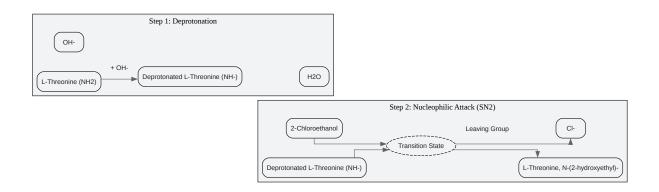
The most direct and feasible approach for the synthesis of L-Threonine, N-(2-hydroxyethyl)- is the N-alkylation of L-Threonine with a suitable two-carbon electrophile bearing a hydroxyl group. A common and effective method for this transformation is the reaction with 2-chloroethanol in an aqueous alkaline medium. The base serves to deprotonate the amino group of L-Threonine, increasing its nucleophilicity to attack the electrophilic carbon of 2-chloroethanol in a nucleophilic substitution reaction.

A potential side reaction is the formation of the N,N-bis(2-hydroxyethyl) derivative. The reaction conditions, particularly the stoichiometry of the reactants, can be optimized to favor the desired mono-alkylation product.

Reaction Mechanism

The reaction proceeds via a standard SN2 mechanism. The amino group of L-Threonine, activated by the basic conditions, acts as a nucleophile and attacks the carbon atom bearing the chlorine atom in 2-chloroethanol, displacing the chloride ion.





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Caption: Proposed reaction mechanism for the synthesis.

Experimental Protocol

This protocol is based on a general procedure for the N-hydroxyethylation of amino acids and has been adapted for L-Threonine.[1]

Materials and Reagents



Reagent/Material	Grade	Supplier (Example)
L-Threonine	≥98%	Sigma-Aldrich
2-Chloroethanol	≥99%	Alfa Aesar
Sodium Hydroxide (NaOH)	Reagent Grade	Fisher Scientific
Hydrochloric Acid (HCl)	37%	VWR
Dowex 50WX8 (H+ form)	100-200 mesh	Bio-Rad
Amberlite IRA-400 (OH- form)	100-200 mesh	Rohm and Haas
Deionized Water	-	-
Ethanol	Anhydrous	-

Synthesis Procedure

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve L-Threonine (e.g., 11.9 g, 0.1 mol) in 100 mL of deionized water containing sodium hydroxide (4.0 g, 0.1 mol).
- Addition of Alkylating Agent: To the stirred solution, add 2-chloroethanol (8.05 g, 0.1 mol) dropwise at room temperature.
- Reaction: Heat the reaction mixture to 60-70 °C and maintain stirring for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-butanol:acetic acid:water = 4:1:1) and ninhydrin staining.
- Neutralization and Concentration: After the reaction is complete, cool the mixture to room temperature and neutralize to pH 7.0 with concentrated hydrochloric acid. The solvent is then removed under reduced pressure using a rotary evaporator to obtain a solid residue.

Purification

The crude product, which contains the desired product, unreacted L-Threonine, and inorganic salts, can be purified using ion-exchange chromatography.

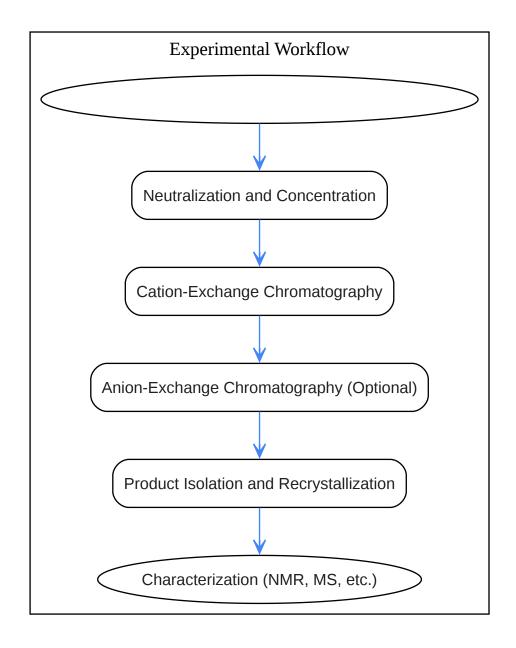






- Cation-Exchange Chromatography: Dissolve the crude residue in a minimal amount of deionized water and apply it to a column packed with Dowex 50WX8 resin (H+ form).
- Washing: Wash the column with deionized water to remove inorganic salts and any unreacted 2-chloroethanol.
- Elution: Elute the amino acid components with a dilute aqueous ammonia solution (e.g., 2 M NH₄OH).
- Anion-Exchange Chromatography (Optional): To separate N-(2-hydroxyethyl)-L-Threonine from unreacted L-Threonine, the eluate from the cation-exchange column can be further purified on an Amberlite IRA-400 resin (OH- form) column, eluting with a gradient of acetic acid or formic acid.
- Final Product Isolation: Collect the fractions containing the pure product (as determined by TLC or HPLC), combine them, and remove the solvent under reduced pressure. The resulting solid can be recrystallized from an ethanol/water mixture to yield pure L-Threonine, N-(2-hydroxyethyl)-.





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